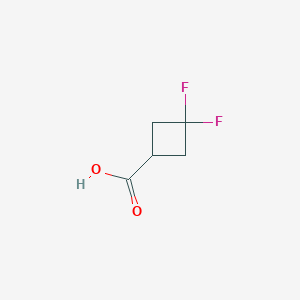

3,3-Difluorocyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCVBKYFLWAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549140 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107496-54-8 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid, with the CAS number 107496-54-8 , is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1][2][3][4][5] The presence of the gem-difluoro group on the cyclobutane ring imparts unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.

Physicochemical and Spectroscopic Data

The integration of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. The properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 107496-54-8 | [1][3][4][6] |

| Molecular Formula | C₅H₆F₂O₂ | [1][4][6] |

| Molecular Weight | 136.10 g/mol | [1][4][6][7] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 51 - 55 °C | [1] |

| Boiling Point | 205 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [6] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz) | [6] |

| GCMS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ | [6] |

The infrared (IR) spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, a C=O stretching peak between 1730 and 1700 cm⁻¹ for saturated acids, a C-O stretching peak between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak around 960 to 900 cm⁻¹.[8]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are detailed protocols for its preparation.

1. Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate [6]

This method involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

-

Materials:

-

Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol)

-

Sodium hydroxide (NaOH) (10.7 g, 0.268 mol)

-

Methanol (MeOH) (100 mL)

-

Water (H₂O) (100 mL)

-

Concentrated hydrochloric acid (aq HCl)

-

Dichloromethane (CH₂Cl₂) (3 x 350 mL)

-

-

Procedure:

-

Dissolve sodium hydroxide in a 1:1 mixture of methanol and water (100 mL each).

-

Add ethyl 3,3-difluorocyclobutanecarboxylate to the NaOH solution at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the mixture to half by evaporation in vacuo.

-

Acidify the remaining solution to pH 1 with concentrated aqueous HCl.

-

Extract the aqueous layer with dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate in vacuo to yield the product.

-

-

Yield: 32.4 g (98%); white solid.[6]

2. Synthesis from 1,1-Difluoroethylene [2]

A common method starts from commercially available materials and proceeds through a cyclobutanone intermediate.

-

General Workflow:

-

React 1,1-difluoroethylene with diethyl malonate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction forms a 3,3-difluorocyclobutanone precursor.

-

The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

-

3. Synthesis from Cyclobutanone [2]

An alternative approach involves the direct difluorination of a cyclobutanone derivative.

-

General Workflow:

-

Generate difluorocarbene in situ from a precursor like chlorodifluoromethane using a strong base (e.g., potassium tert-butoxide).

-

React the difluorocarbene with cyclobutanone to form this compound, often in high yields.

-

Synthesis Workflow Diagram

Caption: Synthetic pathways to this compound.

Applications in Drug Development and Research

The unique structural and electronic properties of this compound make it a valuable building block for several applications:

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing fluorinated drug analogs.[1] The gem-difluoro group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, leading to drugs with increased efficacy and reduced side effects.[1][2] It has been utilized in the synthesis of compounds like naproxen analogs and trifluoromethylated heterocycles with potential as antiviral and anticancer agents.[2]

-

Agrochemicals: The compound is used in the synthesis of more effective and potentially environmentally safer herbicides and pesticides.[1]

-

Materials Science: It is employed in the formulation of advanced materials, including polymers and coatings, where its specific chemical properties contribute to improved performance.[1]

-

Asymmetric Catalysis: It has been explored as a ligand in asymmetric catalysis, acting as a chiral auxiliary to control the stereochemistry of reactions, which is crucial in the pharmaceutical industry.[2]

Safety and Handling

This compound is classified as harmful and an irritant.[9]

-

Hazards: Harmful if swallowed or in contact with skin.[7][9] Causes skin irritation and serious eye irritation/damage.[7][9] May cause respiratory irritation.[9] It may also be corrosive to metals.[7]

-

Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[10][11]

-

Avoid all personal contact, including inhalation of dust or vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10][12]

-

Keep containers securely sealed when not in use.[10]

-

Wash hands thoroughly after handling.[10]

-

-

First Aid:

-

If inhaled: Remove to fresh air. Call a poison center or doctor immediately.[11]

-

If on skin: Take off contaminated clothing and rinse skin with plenty of water.[11][12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[10][11][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 107496-54-8 [chemicalbook.com]

- 4. 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8 [sigmaaldrich.com]

- 5. This compound | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemical-label.com [chemical-label.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane scaffold, substituted with two geminal fluorine atoms, imparts unique conformational constraints and electronic properties. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in designing synthetic routes, predicting solubility, and understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-difluorocyclobutane-1-carboxylic acid | [2][3] |

| CAS Number | 107496-54-8 | [1][4] |

| Molecular Formula | C₅H₆F₂O₂ | [1] |

| Molecular Weight | 136.10 g/mol | [1][2][4] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 51 - 55 °C | [1] |

| Boiling Point | 205 °C | [1] |

| Density | 1.37 g/cm³ (Predicted) | |

| pKa | 3.63 ± 0.40 (Predicted) | |

| logP (XLogP3-AA) | 0.9 | [2] |

| Flash Point | 78 °C | |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard and reliable techniques in organic chemistry.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 cm.[6]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is placed in a heating medium (e.g., a heated metal block in a Mel-Temp apparatus or an oil bath in a Thiele tube).

-

The sample is heated rapidly to determine an approximate melting point.

-

A second, more careful determination is performed with a fresh sample, heating slowly at a rate of about 2°C per minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5]

-

Apparatus: Thiele tube or aluminum block, small fusion tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A few drops of the liquid sample are placed into a fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[5]

-

The fusion tube is attached to a thermometer and heated gently in a Thiele tube or aluminum block.[5][8]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[9]

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precise amount of this compound is dissolved in a known volume of deionized, carbonate-free water.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

After each addition of the base, the solution is stirred, and the pH is recorded using a calibrated pH meter.

-

The pH is plotted against the volume of base added, generating a titration curve.

-

The pKa is determined from the inflection point of the sigmoid-shaped curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

-

Solubility Determination (Isothermal Shake-Flask Method)

This is a reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.[11]

-

Apparatus: Vials with screw caps, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe with a filter), and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis).

-

Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume or mass of the desired solvent (e.g., water, ethanol). The presence of undissolved solid is essential.[11]

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Sampling: The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.[12]

-

Quantification: The concentration of the dissolved solute in the filtered sample is determined using a pre-calibrated analytical method (e.g., HPLC, UV-Vis, or by evaporating the solvent and weighing the residue). The solubility is then expressed in units such as g/100 mL or mol/L.

-

Synthesis and Workflow Visualization

This compound is commonly synthesized from its corresponding ethyl ester via hydrolysis.

Synthesis Protocol: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate[14]

-

Reactants: Ethyl 3,3-difluorocyclobutanecarboxylate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Sodium hydroxide is dissolved in a 1:1 mixture of methanol and water.

-

Ethyl 3,3-difluorocyclobutanecarboxylate is added to the basic solution at room temperature.

-

The resulting mixture is stirred for approximately 15 hours at room temperature.

-

The volume of the mixture is reduced by half via evaporation under vacuum.

-

The solution is acidified to a pH of 1 using concentrated hydrochloric acid.

-

The product is extracted from the aqueous solution using dichloromethane (3x).

-

The combined organic extracts are evaporated under vacuum to yield the final product, this compound, as a white solid.[13]

-

The following diagram illustrates the workflow for this synthetic protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 107496-54-8 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry and materials science.[1] The incorporation of the gem-difluoro cyclobutane motif into molecules can enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][3] Its unique structural and electronic properties make it an attractive component for designing novel bioactive molecules and advanced materials.[1] This guide provides a detailed overview of the primary synthetic routes and characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 107496-54-8 | [1][4][5] |

| Molecular Formula | C₅H₆F₂O₂ | [1][4] |

| Molecular Weight | 136.1 g/mol | [1][4][5] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 49-55 °C | [1][4] |

| Boiling Point | 205 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane | [3] |

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The following sections detail the most common and effective routes.

Route 1: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This is a straightforward and high-yielding method that involves the saponification of the corresponding ethyl ester.[4]

-

Dissolve sodium hydroxide (NaOH, 10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL).[4]

-

Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) to the solution at room temperature.[4]

-

Stir the resulting mixture at room temperature for 15 hours.[4]

-

Reduce the volume of the mixture by half using a rotary evaporator.[4]

-

Acidify the remaining solution to pH 1 using concentrated hydrochloric acid (HCl).[4]

-

Extract the aqueous layer with dichloromethane (3 x 350 mL).[4]

-

Combine the organic extracts and evaporate the solvent in vacuo to yield the product as a white solid.[4]

-

Yield: 32.4 g (98%)[4]

-

Caption: Workflow for Synthesis Route 1.

Route 2: Industrial Preparation via [2+2] Cycloaddition

An industrial-scale synthesis has been developed using readily available starting materials, involving a cycloaddition followed by hydrolysis and hydrogenation.[6]

-

Addition: React methyl acrylate with 1,1-dichloro-2,2-difluoroethylene at 150 °C for 15-20 hours in a solvent-free environment to form 2,2-dichloro-3,3-difluoro-cyclobutanecarboxylic acid methyl ester.[6]

-

Hydrolysis: Treat the resulting ester with aqueous sodium hydroxide or potassium hydroxide at 15-20 °C for 1-3 hours to yield 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid.[6]

-

Hydrogenation: Add the product from the previous step (56.9 g, 0.34 mol), triethylamine (68 g, 0.68 mol), and 10% wet palladium on carbon (5.7 g) to methanol (570 mL).[6]

-

Pressurize the reactor with hydrogen gas to 45-50 psi and maintain the temperature at 45-50 °C for 18-20 hours.[6]

-

After the reaction is complete, filter the catalyst and add the filtrate to a 5% sodium bicarbonate solution.[6]

-

Concentrate the solution, acidify with concentrated HCl to pH 1-2, and extract with dichloromethane.[6]

-

Concentrate the combined organic layers to obtain the final product.[6]

-

Yield: 42 g (90-95% for hydrogenation step)[6]

-

Caption: Workflow for the Industrial Synthesis Route.

Other Synthetic Approaches

-

From 1,1-Difluoroethylene: A common method involves the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base (e.g., NaH), followed by reduction of the resulting 3,3-difluorocyclobutanone with a reducing agent like sodium borohydride.[3]

-

From Cyclobutanone: Another approach uses the reaction of cyclobutanone with difluorocarbene, which can be generated in situ from reagents such as chlorodifluoromethane and potassium tert-butoxide, to produce the target acid in high yields.[3]

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are detailed below.

Spectroscopic Data

| Technique | Solvent/Method | Observed Signals (δ in ppm, J in Hz) | Reference |

| ¹H NMR | 500 MHz, CDCl₃ | 12.11 (br s, 1H, -COOH), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) | [4] |

| ¹³C NMR | 125 MHz, CDCl₃ | 179.6 (C=O), 118.0 (dd, J=284, 271, -CF₂-), 38.1 (t, J=24.8), 26.0 (dd, J=14.0, 5.7) | [4] |

| ¹⁹F NMR | 376 MHz, CDCl₃ | -84.5 (d, J=194), -97.8 (d, J=194) | [4] |

| GC-MS | EI | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ | [4] |

| Elemental Analysis | - | Calculated: C, 44.13%; H, 4.44%. Found: C, 43.86%; H, 4.42% | [4] |

Experimental Protocols for Characterization

A general protocol for preparing a sample for NMR analysis is as follows:

-

Weigh approximately 5-10 mg of the synthesized this compound.[7]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

-

If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).[7]

-

Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous before analysis.

Direct analysis of carboxylic acids by GC-MS can be challenging. Derivatization is often employed to improve volatility and chromatographic performance.[8] A general workflow might involve esterification or silylation prior to injection.[8]

Characterization Workflow Diagram

Caption: General workflow for product characterization.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in drug discovery and development. The synthetic routes described, particularly the hydrolysis of its ethyl ester, provide efficient and high-yielding pathways to this compound. Comprehensive spectroscopic and analytical characterization is crucial for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent research and development activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 3,3-Difluorocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid, a fluorinated carbocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, strained cyclobutane ring, combined with the presence of gem-difluoro substitution, imparts unique conformational constraints and electronic properties to molecules. These characteristics can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this important research chemical.

Commercial Availability and Suppliers

This compound (CAS No. 107496-54-8) is readily available from a variety of commercial suppliers, primarily in research and development quantities (milligrams to grams). While larger, bulk quantities are often available, they typically require a direct inquiry or quote from the manufacturer or supplier. The purity of the commercially available product is generally high, typically ≥97%.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities (Example) | Price (USD, Example) |

| Sigma-Aldrich | 750519 | AldrichCPR | 1 g | $304.00 |

| Thermo Scientific | AC466350250 | 97% | 250 mg | Varies |

| Chem-Impex | 45517 | ≥ 98% (GC) | 250 mg, 1 g | $95.44 (250mg), $256.98 (1g)[1] |

| Oakwood Chemical | 093518 | 95+% | 250 mg, 1 g | $33.00 (250mg), $66.00 (1g) |

| Lab Pro Inc. | D5225-200MG | Min. 98.0% (GC,T) | 200 mg | Varies[2] |

| Key Organics | GS-3951 | >97% | Inquire | Inquire |

| BLD Pharm | BD108097 | ≥98.0% | Inquire | Inquire |

| Henan Aochuang Chemical | - | 98% | Inquire | Inquire[3] |

| Echemi | - | Varies | Inquire | Inquire |

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common strategies involve the construction of the difluorocyclobutane ring followed by functional group manipulation to install the carboxylic acid. Below are detailed protocols for two prominent methods.

Method 1: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This is a straightforward and high-yielding method that starts from the corresponding ethyl ester, which is also commercially available. The protocol involves a simple saponification reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

-

Saponification: To the stirring solution, add sodium hydroxide (1.1 eq) and continue to stir at room temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extraction: Extract the acidic aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to afford the final product as a white to off-white solid. A reported yield for this reaction is approximately 98%.[4]

Method 2: [2+2] Cycloaddition of 1,1-Difluoroethylene with a Ketene Acetal followed by Hydrolysis

This method builds the cyclobutane ring via a cycloaddition reaction. While more convergent, it often requires handling of gaseous reagents and specialized equipment.

Conceptual Experimental Workflow:

-

[2+2] Cycloaddition: React 1,1-difluoroethylene with a suitable ketene acetal (e.g., 1,1-diethoxyethene) under appropriate conditions (e.g., thermal or photochemical) to form a 2,2-diethoxy-3,3-difluorocyclobutane intermediate.

-

Hydrolysis of the Acetal: The resulting cyclobutane intermediate is then subjected to acidic hydrolysis to convert the ketal to a ketone, yielding 3,3-difluorocyclobutanone.

-

Oxidation of the Ketone: The 3,3-difluorocyclobutanone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, or a milder two-step process involving reduction to the alcohol followed by oxidation).

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for acquiring and utilizing this compound in a research setting, as well as a simplified representation of its synthesis.

Caption: Logical workflow for sourcing and utilizing this compound.

Caption: Simplified workflow for the synthesis via hydrolysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid, a fluorinated carbocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its rigid, strained four-membered ring, coupled with the unique electronic properties imparted by the gem-difluoro group, offers a valuable scaffold for the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its applications in drug development.

Introduction and Historical Context

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane motif, a four-membered carbocycle, provides a conformationally restricted and three-dimensional scaffold. The combination of these features in 3,3-difluorocyclobutane derivatives has made them attractive building blocks in drug discovery.

While the precise first synthesis of this compound is not definitively documented in a singular "discovery" paper, early explorations into fluorinated cyclobutanes date back to the mid-20th century. One of the earliest and most cited routes to a derivative, 3,3-difluorocyclobutylamine, which utilizes the carboxylic acid as a key intermediate, was reported in the 1980s. This work laid the foundation for the broader application of 3,3-difluorocyclobutane scaffolds in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 107496-54-8 | [1][2] |

| Molecular Formula | C₅H₆F₂O₂ | [1][3] |

| Molecular Weight | 136.10 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 51 - 55 °C | [4] |

| Boiling Point | 205 °C | [4] |

| pKa (Predicted) | 3.63 ± 0.40 | [5] |

| XLogP3-AA | 0.9 | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz) | [3] |

| GC-MS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and available starting materials. Two key approaches are highlighted below.

Industrial Preparation via [2+2] Cycloaddition

An industrially scalable synthesis starts from the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene and methyl acrylate.[6] This is followed by hydrolysis and a hydrogenation/dechlorination step to yield the final product.

Experimental Protocol: Industrial Preparation [6]

-

Step 1: Synthesis of Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate. In a suitable reactor, 1,1-dichloro-2,2-difluoroethylene and methyl acrylate are heated to 150 °C in a solvent-free reaction. The resulting product is purified by azeotropic distillation with water.

-

Step 2: Synthesis of 2,2-Dichloro-3,3-difluorocyclobutane-1-carboxylic acid. The methyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide or potassium hydroxide at 15-20 °C for 1-3 hours.

-

Step 3: Synthesis of this compound. The resulting dichloro-acid (0.34 mol) is dissolved in methanol (570 mL) and triethylamine (0.68 mol) is added, followed by 10% wet palladium on carbon (5.7 g). The mixture is hydrogenated at 45-50 psi and 45-50 °C for 18-20 hours to yield the final product.

Laboratory Scale Synthesis via Saponification

A common laboratory-scale synthesis involves the saponification of the corresponding ethyl ester.[3]

Experimental Protocol: Saponification of Ethyl 3,3-difluorocyclobutane-1-carboxylate [3]

-

Sodium hydroxide (10.7 g, 0.268 mol) is dissolved in a 1:1 mixture of methanol (100 mL) and water (100 mL).

-

Ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) is added to the solution at room temperature.

-

The resulting mixture is stirred at room temperature for 15 hours.

-

The reaction mixture is then concentrated in vacuo to half of its original volume.

-

The solution is acidified to pH 1 with concentrated aqueous HCl.

-

The product is extracted with dichloromethane (3 x 350 mL).

-

The combined organic extracts are evaporated in vacuo to yield this compound as a white solid (32.4 g, 98% yield).

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also enhancing metabolic stability by blocking potential sites of oxidation. The rigid cyclobutane ring system helps to lock in specific conformations, which can be advantageous for optimizing ligand-receptor interactions.

This scaffold has been incorporated into a variety of therapeutic candidates, including inhibitors of enzymes and modulators of receptors. Its use allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a valuable and increasingly utilized building block in modern organic synthesis, particularly within the pharmaceutical industry. Its straightforward synthesis and the desirable properties it imparts to molecules make it an attractive scaffold for the development of new chemical entities. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering a valuable resource for researchers in the field.

References

- 1. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 107496-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,3-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a unique combination of a strained cyclobutane ring and the electronic effects of geminal fluorine substitution. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape and electronic properties of this molecule. By leveraging density functional theory (DFT) and other computational techniques, a deeper understanding of its structural preferences and potential interactions in biological systems can be achieved. This document outlines the typical computational workflows, presents illustrative data in a structured format, and provides detailed protocols for performing such theoretical studies.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclobutane scaffold, a conformationally constrained four-membered ring, serves as a versatile template in drug design.[3] The combination of these features in this compound makes it a molecule of significant interest in the development of novel therapeutics.[2]

Computational chemistry provides a powerful toolkit for investigating the conformational preferences and electronic characteristics of such molecules at a level of detail that is often inaccessible through experimental methods alone.[4][5] Theoretical studies, particularly those employing density functional theory (DFT), can predict stable conformations, quantify energetic barriers to interconversion, and map out electronic properties that govern molecular interactions.[5][6] This guide details a systematic computational approach to characterize this compound.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following sections describe a typical workflow for the conformational analysis and property calculation of this compound.

Conformational Search

The initial step involves a comprehensive search for all possible low-energy conformations of the molecule. This is crucial for identifying the global minimum and other relevant local minima on the potential energy surface.

Protocol:

-

Initial Structure Generation: A 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

-

Clustering: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.

-

DFT Optimization: The lowest energy conformers from each cluster are then subjected to geometry optimization using a suitable DFT method (e.g., B3LYP with the 6-31G* basis set).

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to verify that the optimized structures are true minima (i.e., have no imaginary frequencies).

High-Level Energy Calculations

To obtain more accurate relative energies of the identified conformers, single-point energy calculations are performed using a higher level of theory and a larger basis set.

Protocol:

-

Single-Point Energy Calculation: Using the DFT-optimized geometries, single-point energy calculations are carried out with a more accurate functional (e.g., M06-2X) and a larger basis set (e.g., 6-311+G**).

-

Solvation Effects: To model the behavior in a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied.

-

Thermochemical Analysis: Thermochemical corrections (zero-point vibrational energy, thermal energy, and entropy) obtained from the frequency calculations are added to the electronic energies to compute the Gibbs free energies.

Results and Discussion

The puckering of the cyclobutane ring and the orientation of the carboxylic acid group are the main determinants of the conformational space of this compound. The two primary conformations are expected to be the "axial" and "equatorial" forms, referring to the position of the carboxylic acid group relative to the plane of the cyclobutane ring.

Conformational Analysis

The puckered nature of the cyclobutane ring leads to two primary conformers, where the carboxylic acid group can occupy either an axial-like or an equatorial-like position.

Computational studies on similar substituted cyclobutanes suggest that the equatorial conformer is generally more stable due to reduced steric hindrance. The gem-difluoro substitution is expected to influence the degree of ring puckering and the energy barrier between the conformers.

Quantitative Conformational Data

The following table summarizes hypothetical but representative quantitative data for the two main conformers of this compound, calculated at the M06-2X/6-311+G** level of theory with a PCM solvation model for water.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Equatorial | 0.00 | 0.00 | 2.5 |

| Axial | 1.25 | 1.10 | 3.1 |

These data illustrate that the equatorial conformer is predicted to be the global minimum in terms of both electronic and Gibbs free energy. The higher dipole moment of the axial conformer suggests it may be slightly more stabilized in polar solvents.

Geometric Parameters

Key geometric parameters provide insight into the structural differences between the conformers.

| Parameter | Equatorial Conformer | Axial Conformer |

| C-C-C-C Dihedral Angle (°) | 25.5 | 26.0 |

| C-C(F₂)-C Bond Angle (°) | 88.5 | 88.2 |

| C-C(COOH)-C Bond Angle (°) | 89.0 | 89.3 |

The dihedral angle indicates the degree of puckering in the cyclobutane ring. The bond angles around the substituted carbons reflect the strain inherent in the four-membered ring.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing a systematic approach involving conformational searching, DFT optimizations, and high-level energy calculations, it is possible to thoroughly characterize the conformational landscape and electronic properties of this important medicinal chemistry building block. The illustrative data and workflows presented herein provide a robust starting point for researchers and scientists seeking to apply computational methods to understand and utilize fluorinated cyclobutanes in drug discovery and development. The insights gained from such studies can guide the design of molecules with optimized properties for enhanced biological activity.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks | Semantic Scholar [semanticscholar.org]

- 4. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT study of the Lewis acid mediated synthesis of 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 3,3-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Difluorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their metabolic stability and modulate physicochemical properties.[1][2] Understanding the intrinsic stability and potential degradation pathways of this moiety is crucial for the development of robust and reliable drug candidates. This technical guide provides a comprehensive overview of the known stability of 3,3-difluorocyclobutane derivatives and outlines a systematic approach to evaluating the degradation of this compound under forced conditions, in accordance with regulatory guidelines. While specific degradation studies on this compound are not extensively published, this guide synthesizes information on the stability of analogous fluorinated structures and details the experimental protocols necessary for a thorough stability assessment.

Introduction to the Role of this compound in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate key properties such as pKa, lipophilicity, solubility, and metabolic stability.[1] The gem-difluorocyclobutane motif, in particular, has gained significant interest as a small, polar, yet lipophilic moiety that can enhance the metabolic profile of a compound.[1] For instance, the gem-difluorocyclobutane group was critical in increasing the metabolic stability of Ivosidenib while maintaining its potency.[1] this compound serves as a key intermediate in the synthesis of such fluorinated analogs, making its stability profile a critical consideration during drug development.[2]

Intrinsic Stability of the 3,3-Difluorocyclobutane Moiety

The cyclobutane ring, although strained, is generally stable. The presence of gem-difluoro substitution is known to further enhance the stability of the cyclobutane ring.[1] Synthesized difluorocyclobutane derivatives have been shown to be stable under a variety of chemical and reaction conditions, allowing for further functionalization.[1] This inherent stability is a key attribute that contributes to the improved metabolic profiles of drug candidates containing this moiety.

Forced Degradation Studies: A Framework for Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[3][4][5] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are a critical component of any drug development program.[3][4] The typical stress conditions applied in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][6]

Hypothetical Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes can be hypothesized based on the functional groups present (a carboxylic acid and a gem-difluoro substituted cyclobutane ring).

-

Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, although this typically requires high temperatures.

-

Ring Opening: Severe acidic or basic conditions, or high thermal stress, could potentially lead to the opening of the cyclobutane ring.

-

Hydrolysis of C-F bonds: The carbon-fluorine bond is generally very stable. However, under extreme conditions, hydrolysis could occur, leading to the formation of hydroxy and ketone derivatives.

A logical workflow for investigating these potential degradation pathways is presented below.

Caption: Logical workflow for the forced degradation analysis of this compound.

A hypothetical signaling pathway for the degradation under hydrolytic stress is visualized below.

Caption: Hypothetical degradation pathways under acidic and basic hydrolytic stress conditions.

Quantitative Data Summary (Illustrative)

Due to the lack of published forced degradation studies on this compound, the following table is illustrative and provides a template for how such data should be presented. The values are hypothetical and intended to serve as a guide for researchers. A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[5]

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Hypothetical m/z) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 8% | 154 (Ring-opened) |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 12% | 134 (Hydroxylated) |

| Oxidation | 3% H₂O₂ | 24 hours | 25 (RT) | 5% | 152 (Oxidized) |

| Photostability | ICH Option 1 | N/A | 25 (RT) | <1% | Not Detected |

| Thermal (Solid) | Dry Heat | 48 hours | 80 | <1% | Not Detected |

| Thermal (Solution) | Water | 48 hours | 80 | 2% | 118 (Decarboxylated) |

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for a specified duration (e.g., 24 hours).

-

At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the sample by a stability-indicating HPLC method.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the mixture at 60°C for a specified duration (e.g., 8 hours).[7]

-

At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

-

Analyze the sample by HPLC.

Oxidation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for a specified duration (e.g., 24 hours).

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Analyze the sample by HPLC.

Photostability

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[8]

-

A control sample should be protected from light.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and heat it at a specified temperature (e.g., 80°C) for a defined period.

-

At the end of the study period, prepare solutions of the stressed samples and analyze by HPLC.

The experimental workflow for a typical forced degradation study is depicted below.

Caption: A generalized experimental workflow for conducting forced degradation studies.

Conclusion

This compound is a key building block in modern drug discovery, valued for its contribution to the metabolic stability of drug candidates. While the gem-difluorocyclobutane moiety is inherently stable, a thorough understanding of its potential degradation pathways under stress conditions is imperative for the development of safe and effective pharmaceuticals. This guide provides a comprehensive framework for assessing the stability of this compound through forced degradation studies. The detailed experimental protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals in designing and executing robust stability programs. The application of these principles will ensure a comprehensive understanding of the molecule's stability profile, ultimately contributing to the successful development of new medicines.

References

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation [sgs.com]

- 7. ijrpp.com [ijrpp.com]

- 8. ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS [labonce.com]

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and material safety data for 3,3-Difluorocyclobutanecarboxylic acid. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document includes detailed safety protocols, physical and chemical properties, and an experimental protocol for its synthesis.

Chemical Identification and Properties

This compound is a fluorinated carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structural features, including the strained cyclobutane ring and the gem-difluoro group, impart distinct chemical properties and reactivity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 107496-54-8 |

| Molecular Formula | C₅H₆F₂O₂ |

| Molecular Weight | 136.10 g/mol [2][3] |

| Appearance | White to light yellow powder or crystal[2] |

| Melting Point | 51 - 55 °C[1][2] |

| Boiling Point | 205 °C[1][2] |

| Purity | ≥ 98% (GC)[2] |

| Storage Temperature | Room Temperature[2] |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage

Safe handling and storage practices are essential to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is necessary when handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.

Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

Accidental Release and First Aid Measures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill using appropriate absorbent materials.

-

Follow institutional procedures for large chemical spills and contact the environmental health and safety department.

-

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from its ethyl ester derivative.[4]

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve sodium hydroxide (10.7 g, 0.268 mol) in a mixture of methanol (100 mL) and water (100 mL).[4]

-

Addition of Starting Material: To the stirred solution, add this compound ethyl ester (40.0 g, 0.244 mol) at room temperature.[4]

-

Reaction: Stir the resulting mixture at room temperature for 15 hours.[4]

-

Work-up:

-

Purification:

Expected Yield: 32.4 g (98%) of a white solid.[4]

Analytical Characterization

The synthesized product can be characterized by various analytical techniques.

Table 4: Analytical Data for this compound

| Analysis | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H)[4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)[4] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz)[4] |

| GCMS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺[4] |

| Elemental Analysis | Calculated for C₅H₆F₂O₂: C, 44.13%; H, 4.44%. Found: C, 43.86%; H, 4.42%[4] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Waste materials should be handled by a licensed professional waste disposal service.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

Caption: Logical workflow for safe handling procedures.

This guide is intended to provide a comprehensive overview for the safe handling and use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3,3-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available reagent, diethyl malonate.

Introduction

This compound is a key structural motif in the development of novel therapeutics. The introduction of the gem-difluoro group on the cyclobutane ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, making it an attractive component for drug design. This document outlines a robust synthetic pathway from diethyl malonate to the target acid, detailing the necessary experimental procedures.

Synthetic Strategy

The overall synthetic route involves four key transformations starting from diethyl malonate:

-

Cyclization: Formation of a cyclobutane ring by reacting diethyl malonate with a suitable dielectrophile to yield diethyl 1,1-cyclobutanedicarboxylate.

-

Oxidation: Introduction of a carbonyl group at the 3-position of the cyclobutane ring to form diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Deoxofluorination: Conversion of the ketone to the gem-difluoride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Hydrolysis and Decarboxylation: Saponification of the diethyl ester followed by decarboxylation to afford the final this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure details the formation of the cyclobutane ring via alkylation of diethyl malonate with 1,3-dibromopropane.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature with stirring.

-

After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Step 2: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This step involves the oxidation of the cyclobutane ring. A common method for this transformation is through a multi-step sequence involving bromination and subsequent elimination/hydrolysis, though direct oxidation methods can also be explored. The following is a representative procedure.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃)

-

Silver nitrate (AgNO₃) or other suitable reagent for dehydrobromination/hydrolysis

-

Aqueous acetone

Procedure:

-

Dissolve diethyl 1,1-cyclobutanedicarboxylate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux for several hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium bicarbonate solution.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude bromo-derivative.

-

The crude bromide is then treated with a solution of silver nitrate in aqueous acetone and heated to effect dehydrobromination and hydrolysis to the ketone.

-

After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Step 3: Synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

This protocol describes the conversion of the ketone to the gem-difluoride using diethylaminosulfur trifluoride (DAST).

Materials:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise via a syringe to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Step 4: Synthesis of this compound

The final step involves the hydrolysis of the diethyl ester and subsequent decarboxylation.

Materials:

-

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in a mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature for 15 hours.

-

Heat the reaction mixture to reflux for 2-4 hours to ensure complete hydrolysis.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

-

Heat the acidified mixture gently to promote decarboxylation until gas evolution ceases.

-

Cool the solution and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1]

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Diethyl 1,1-cyclobutanedicarboxylate | Diethyl malonate | 1,3-Dibromopropane, NaOEt | ~55-65 |

| 2 | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Diethyl 1,1-cyclobutanedicarboxylate | NBS, AIBN; AgNO₃ | ~40-50 |

| 3 | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | DAST | ~70-80 |

| 4 | This compound | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | NaOH, HCl | >95[1] |

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from diethyl malonate to the target acid.

Logical Relationship of Key Intermediates

Caption: Key intermediates and transformations in the synthesis.

References

Application Notes and Protocols for the Scalable Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid is a critical building block in modern drug discovery, prized for its ability to impart unique and favorable properties to bioactive molecules. The gem-difluoro functionality on the cyclobutane ring can enhance metabolic stability, modulate acidity, and improve the overall pharmacokinetic profile of drug candidates. This document provides detailed application notes and scalable synthesis protocols for this compound, enabling researchers and process chemists to produce this valuable intermediate efficiently and cost-effectively.

Introduction: The Role of this compound in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. The 3,3-difluorocyclobutane motif, in particular, has gained significant traction. It serves as a bioisostere for various functional groups and can lead to improved potency, selectivity, and metabolic stability. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents.[1] Its unique structural features allow for the creation of novel chemical entities with enhanced efficacy and reduced side effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₆F₂O₂ |

| Molecular Weight | 136.1 g/mol |

| Appearance | White solid |

| Melting Point | 85-88 °C[1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[1] |

| Stability | Stable under normal conditions with a shelf life of at least two years.[1] |

Scalable Synthesis Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two scalable methods.